4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a hydroxyethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using 2-bromoethanol.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl group from the hydroxyethyl group.
Reduction: Formation of an amine from a nitro group.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The compound’s functional groups may participate in chemical reactions that alter the behavior of other molecules in a system.
Comparison with Similar Compounds
Similar Compounds
- **4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]aniline
- **4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]phenylacetamide
Uniqueness
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a dimethylsulfamoyl group and a hydroxyethyl group attached to a pyrrole ring distinguishes it from other similar compounds, providing a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-18(2)24(22,23)13-8-6-12(7-9-13)16(21)17-11-15(20)14-5-4-10-19(14)3/h4-10,15,20H,11H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICNZRFWKYQDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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